Lithium difluoro(oxalato)borate

説明

Lithium difluoro(oxalato)borate (LiDFOB) is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries . It is a B-containing lithium salt, which has been utilized as a functional additive for Li||LiNi 0.85 Co 0.1 Mn 0.05 O 2 (NCM85) batteries .

Synthesis Analysis

A new two-step synthetic method was successfully developed to simplify the recrystallization process of lithium difluoro(oxalato)borate (LiDFOB) .

Chemical Reactions Analysis

LiDFOB plays a dual role on the electrode|electrolyte interphase formation in a LiNi 0.83 Mn 0.05 Co 0.12 O 2 ||graphite cell. It can not only be reduced on the graphite negative electrode but also oxidized on the nickel-rich oxide LiNi 0.83 Mn 0.05 Co 0.12 O 2 positive electrode .

科学的研究の応用

Electrolyte Additive for High-Voltage LIBs

LiDFOB serves as a multifunctional electrolyte additive, particularly in high-voltage LIBs. These batteries often pair LiNi₀.₅Mn₁.₅O₄ (LNMO) cathodes with Li₄Ti₅O₁₂ (LTO) anodes. However, challenges arise from the low energy density of LTO and the need to address issues related to both the anode and cathode. LiDFOB addresses these challenges by:

- Forming superior surface coatings on both LTO anodes and LNMO cathodes. As a result, LNMO//LTO batteries incorporating LiDFOB exhibit excellent overall performance at an operating voltage up to 3.50 V, outperforming counterparts using other strategies .

Capacity and Power Retention Enhancement

When added to LiFP₆-based electrolytes, LiDFOB significantly improves capacity retention and power retention in lithium-ion cells. Even small amounts of LiDFOB lead to enhanced performance, making it a promising functional additive .

Thermal Stabilization and SEI Formation

LiDFOB acts as a thermal stabilizing agent and contributes to the formation of a solid electrolyte interface (SEI) in lithium-ion batteries. The SEI is crucial for battery stability and performance, and LiDFOB aids in its formation .

Cycling Stability Improvement

In LiNi₀.₈₃Mn₀.₀₅Co₀.₁₂O₂||graphite cells, LiDFOB plays a dual role. It helps form a stable electrode/electrolyte interphase, reducing polarization and enhancing cycling stability. This property is essential for prolonged battery life .

Boosting Li-Ion Storage Kinetics

LiDFOB, when used as an electrolyte additive, generates protective SEI films on Li₃VO₄ (LVO) anodes. These films are dense, uniform, stable, and rich in LiF. As a result, Li-ion storage kinetics are improved, contributing to better battery performance .

Potential Applications Beyond LIBs

While most research focuses on LIBs, LiDFOB’s multifunctional properties may find applications beyond batteries. Further investigations could explore its potential in other energy storage systems or even catalysis.

作用機序

Target of Action

Lithium difluoro(oxalato)borate (LiDFOB) primarily targets the anode and cathode interfaces in lithium-ion batteries . It plays a crucial role in enhancing the stability of these interfaces .

Mode of Action

LiDFOB interacts with its targets through a process of preferential reduction and oxidation decomposition . This leads to the formation of a robust and highly electronically insulating boron-rich interfacial film on the surface of both the lithium anode and the cathode . The presence of boron elements in the cathode-electrolyte interfacial film, such as BF3, BF2OH, and BF2OBF2 compounds, can coordinate with the lattice oxygen of the cathode, forming strong coordination bonds .

Biochemical Pathways

The action of LiDFOB affects the pathways related to the formation of the solid electrolyte interphase (SEI) on the anode and cathode surfaces . The addition of LiDFOB is beneficial to form a dense, uniform, stable, and lithium fluoride (LiF)-richer SEI . This SEI effectively suppresses the consumption of active lithium and the severe decomposition of the electrolyte .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of LiDFOB, we can discuss its behavior in the battery system. LiDFOB is a thermally stable salt and an electrolytic additive for lithium-ion batteries . It facilitates the formation of a stable solid electrolyte interphase (SEI) on the negative electrode .

Result of Action

The action of LiDFOB results in significant improvements in the performance of lithium-ion batteries. It helps to significantly alleviate lattice oxygen loss and mitigate detrimental structural degradation of the cathode . As a result, batteries cycled in LiDFOB-containing electrolyte display superior capacity retention . For instance, Li3VO4-based anodes exhibit a much higher capacity and excellent long-term cycling stability when cycled in 1 wt% LiDFOB addition electrolyte .

Action Environment

The action of LiDFOB is influenced by environmental factors such as temperature. It is a thermally stable salt, making it suitable for use in various temperature conditions . Furthermore, the generated SEI can inhibit the further decomposition of electrolytes and maintain the morphology of the anode during charge/discharge processes .

Safety and Hazards

将来の方向性

The utilization of LiDFOB in Li||NCM85 batteries has shown promising results, with superior capacity retention of 74% after 300 cycles, even at a high charge cut-off voltage of 4.6 V . Future research could focus on further understanding the electrolyte properties of ultralow concentration electrolytes of LiDFOB in standard carbonate solvents .

特性

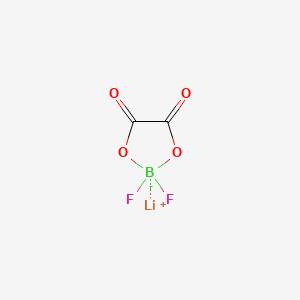

IUPAC Name |

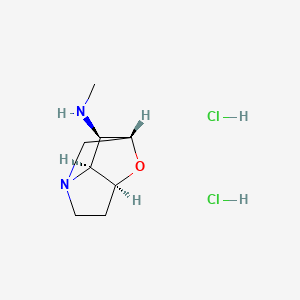

lithium;2,2-difluoro-1,3-dioxa-2-boranuidacyclopentane-4,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2BF2O4.Li/c4-3(5)8-1(6)2(7)9-3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDDCIKGDMDORY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-]1(OC(=O)C(=O)O1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BF2LiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001026445 | |

| Record name | Lithium;2,2-difluoro-1,3-dioxa-2-boranuidacyclopentane-4,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium difluoro(oxalato)borate | |

CAS RN |

409071-16-5 | |

| Record name | Lithium;2,2-difluoro-1,3-dioxa-2-boranuidacyclopentane-4,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium difluoro(oxalato)borate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,7S,8R)-8-Azido-2-oxa-6-azatricyclo[4.2.1.03,7]nonane](/img/structure/B570023.png)